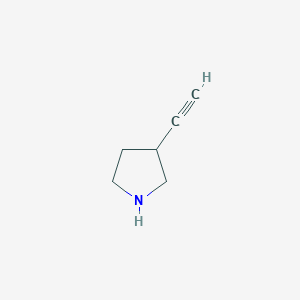

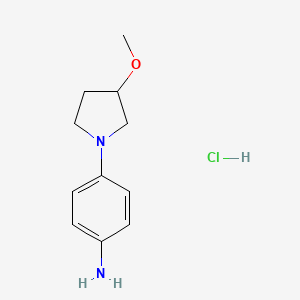

![molecular formula C6H14Br2N2 B1473567 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide CAS No. 54581-69-0](/img/structure/B1473567.png)

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide

Vue d'ensemble

Description

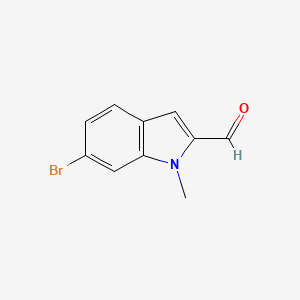

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

The molecular structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is used as a nucleophile catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical and Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156 to 160 °C, a boiling point of 174 °C, and a flash point of 62 °C. It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Applications De Recherche Scientifique

Humidity Sensitivity and Crystal Symmetry Modification

1,4-Diazabicyclo[2.2.2]octane dihydrobromide is highly sensitive to humidity levels, exhibiting the ability to absorb or release water from its structure. This characteristic leads to modifications in crystal symmetries, which are polar at ambient pressure. The substance demonstrates varying water content control when sealed in a high-pressure chamber, indicating its potential for detailed structural studies and applications in materials science (Andrzejewski et al., 2011).

Catalysis in Organic Synthesis

This compound has been used extensively as an effective catalyst in organic synthesis. Its roles include promoting various organic transformations, providing a green, eco-friendly, and non-toxic option for producing compounds with high yield and selectivity. This makes it a valuable asset in the pharmaceutical and chemical industries (Baghernejad Bita, 2010).

Novel Ionic Liquid Applications

Research has also explored the preparation of new acidic ionic liquids using this compound. These ionic liquids have shown potential in synthesizing biologically active compounds, offering advantages like high yields, short reaction times, and environmentally friendly processes. Such developments have significant implications in the field of green chemistry (Shirini et al., 2017).

Crystal Structure Analysis

The crystal structure of this compound has been a subject of detailed investigation. Studies have focused on its synthesis, crystal formation, and phase transition properties. Such insights are crucial for understanding the material's physical and chemical characteristics, paving the way for its application in various fields of material science (Maderlehner & Pfitzner, 2012).

Mécanisme D'action

Target of Action

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide, also known as DABCO, is a versatile reagent used in a variety of organic transformations . It functions as a nucleophile as well as a base , and it can form complexes with organic compounds containing magnesium, lithium, and zinc .

Mode of Action

DABCO interacts with its targets by acting as a basic organocatalyst . It can participate in a wide array of reactions, including C-H functionalization, formation of hetero-hetero bonds, and rearrangements . It also catalyzes the protection and deprotection of functional groups and the formation of carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by DABCO are numerous due to its versatility as a reagent. It is involved in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Furthermore, DABCO is used in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of DABCO’s action are diverse due to its wide range of applications. For example, it is used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It also finds use in dye lasers and in mounting samples for fluorescence microscopy .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . It is also known to scavenge free radicals due to fluorochrome excitation of fluorochromes , suggesting that it may be sensitive to light exposure

Safety and Hazards

Orientations Futures

DABCO has been used in a variety of processes for the synthesis of organic frameworks . Its use as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity is a promising area of research . The synthesis and acquisition of a structural library of new DABCO-based compounds are of great interest for their possible applications as ligand sources and paraelectric-type materials .

Analyse Biochimique

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide plays a significant role in various biochemical reactions. It acts as a nucleophilic catalyst and a Lewis base, facilitating numerous organic transformations. The compound interacts with enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways. These interactions often involve the formation of hydrogen bonds and ionic interactions, which stabilize the transition states of biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting or activating their catalytic functions. The compound also participates in the formation of enzyme-substrate complexes, stabilizing the transition states and lowering the activation energy of biochemical reactions. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to moisture and high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various endogenous and exogenous compounds. The compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization patterns enable the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Propriétés

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPELLQBNVCIHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54581-69-0 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-Diazabicyclo[2.2.2]octane dihydrobromide so sensitive to humidity?

A1: this compound (dabco2HBr) exhibits extreme sensitivity to humidity due to its ability to readily absorb or release water molecules within its crystal structure []. This characteristic leads to the formation of various hydrate forms, including an anhydrate, hemihydrates, and monohydrates.

Q2: How does the water content impact the crystal structure of dabco2HBr?

A2: Changes in the water content of dabco2HBr directly influence its crystal symmetry. While all forms remain polar at ambient pressure, different hydration states lead to distinct polymorphs. For instance, crystallization in dry conditions yields the anhydrate form, while exposure to open air results in polymorphic hemihydrates (dabco2HBr·1/2H2O) and a monohydrate (α-dabco2HBr·H2O) []. Interestingly, additional monohydrate polymorphs (β and γ) have been observed under specific isothermal and isochoric crystallization conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

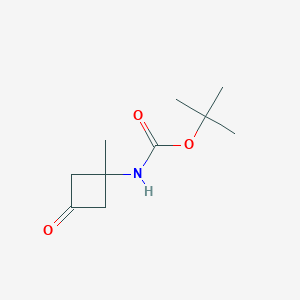

![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

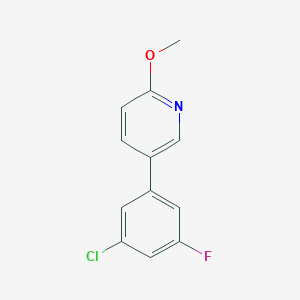

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)

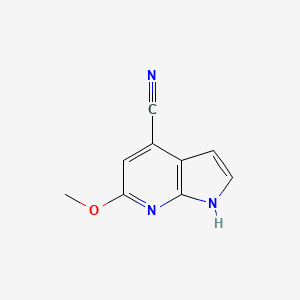

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)

![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)

![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)